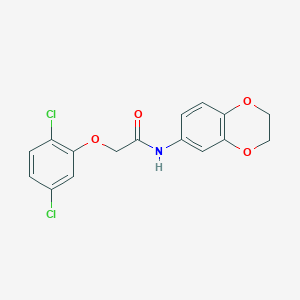![molecular formula C24H20N2O6 B3570351 3,4,5-trimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3570351.png)
3,4,5-trimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide
Vue d'ensemble
Description
3,4,5-trimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as TBOA, and it has been shown to have a range of biochemical and physiological effects. In
Mécanisme D'action
TBOA inhibits glutamate transporters by binding to the substrate-binding site of the transporter. This prevents the transporter from binding to glutamate and transporting it into the cell. TBOA has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it does not compete with glutamate for binding to the transporter.
Biochemical and Physiological Effects:
TBOA has a range of biochemical and physiological effects. In addition to inhibiting glutamate transporters, TBOA has been shown to increase the release of glutamate from synaptosomes. TBOA has also been shown to inhibit the uptake of other neurotransmitters, including GABA and glycine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using TBOA in lab experiments is its specificity for glutamate transporters. TBOA does not inhibit other transporters, making it a useful tool for studying the role of glutamate transporters in synaptic transmission. However, TBOA has some limitations. For example, it is not a reversible inhibitor of glutamate transporters, meaning that its effects are long-lasting and cannot be easily reversed.
Orientations Futures
There are several potential future directions for research on TBOA. One area of interest is the development of more potent and selective inhibitors of glutamate transporters. Another area of interest is the study of the physiological and behavioral effects of TBOA in animal models. Finally, there is interest in using TBOA as a tool for studying the role of glutamate transporters in neurological disorders such as epilepsy and Alzheimer's disease.
Conclusion:
In conclusion, TBOA is a chemical compound that has been extensively studied for its potential use in scientific research. Its specificity for glutamate transporters makes it a useful tool for studying the role of these transporters in synaptic transmission. TBOA has a range of biochemical and physiological effects, and there are several potential future directions for research on this compound.
Applications De Recherche Scientifique
TBOA has been studied extensively for its potential use in scientific research. One of the primary applications of TBOA is in the study of glutamate transporters. Glutamate is an important neurotransmitter in the brain, and glutamate transporters play a critical role in regulating the levels of glutamate in the synaptic cleft. TBOA has been shown to inhibit glutamate transporters, making it a useful tool for studying the role of these transporters in synaptic transmission.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c1-29-19-12-15(13-20(30-2)21(19)31-3)22(27)25-16-10-8-14(9-11-16)23-26-18-7-5-4-6-17(18)24(28)32-23/h4-13H,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRZJIURLLOBGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3570269.png)
![6-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3570274.png)
![2,6-dimethoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B3570283.png)
![6-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3570287.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570299.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570302.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3570303.png)

![ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3570318.png)
![ethyl (2-{[(2-isopropylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3570319.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B3570324.png)

![3,4,5-trimethoxy-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3570346.png)